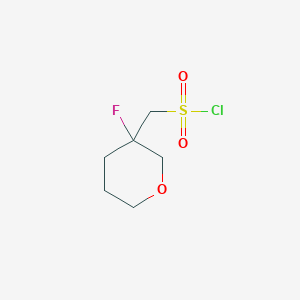

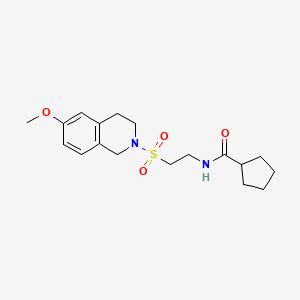

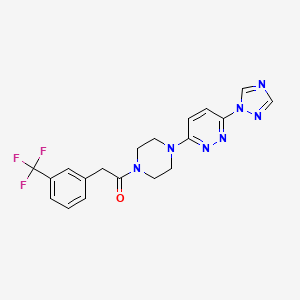

![molecular formula C22H17N3O4S2 B2375628 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 459413-90-2](/img/structure/B2375628.png)

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a chemical compound with the linear formula C17H15N3O4S2 . It has a molecular weight of 389.455 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of thiazole derivatives, such as this compound, involves several types of thiazole-based heterocyclic scaffolds . The solvent, temperature, and the molar ratio of the reactants may all play a critical role in the reaction pathway . After the completion of the reaction, the reaction mass is poured into ice and the precipitated solid is filtered to afford the crude product .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H15N3O4S2 . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are complex and can be influenced by various factors. For example, the colorimetric assays established weak COX-1 inhibitory activity of compounds similar to this compound .Scientific Research Applications

Anticancer Potential

A key application of compounds similar to 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is in the field of cancer research. Studies have shown that such compounds exhibit promising anticancer activities. For example, derivatives of this compound demonstrated significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Additionally, metal complexes of similar compounds have shown toxicity against human colon carcinoma cells, indicating their potential as antitumor agents (Rizk et al., 2021).

Antimicrobial Activity

Compounds structurally related to this compound have also been synthesized and tested for antimicrobial activity. Some derivatives have shown more potent antimicrobial effects than reference drugs against various bacterial and fungal strains (Bikobo et al., 2017). This suggests their potential application in treating bacterial and fungal infections.

Photo-Physical Characteristics

Another research area involves studying the photo-physical properties of derivatives of this compound. These compounds have been found to demonstrate characteristics like large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, which could be important in developing new fluorescent materials and sensors (Zhang et al., 2017).

Anticonvulsant Activity

There is also evidence of anticonvulsant activity in related compounds. Certain derivatives have shown protection against picrotoxin-induced convulsion, indicating their potential use in treating convulsive disorders (Farag et al., 2012).

Antifungal Activity

Some novel derivatives have been tested for antifungal activity, showing varying degrees of effectiveness. This suggests the potential for these compounds in developing new antifungal treatments (Saeed et al., 2008).

Anti-Inflammatory Agents

Certain thiazole derivatives have been synthesized for potential anti-inflammatory applications. Some of these compounds have shown more potent activity than standard drugs, suggesting their use in treating inflammatory conditions (Rai et al., 2010).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities .

Mode of Action

Thiazole derivatives have been reported to interact with various targets leading to their diverse biological activities .

Biochemical Pathways

Thiazole derivatives have been known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Thiazole derivatives have been known to exhibit a range of effects including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have a wide range of applications in the field of drug design and discovery . Thus, future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Properties

IUPAC Name |

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4S2/c26-21(19-8-4-5-9-20(19)29-17-6-2-1-3-7-17)24-16-10-12-18(13-11-16)31(27,28)25-22-23-14-15-30-22/h1-15H,(H,23,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJJJORZZKLWOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

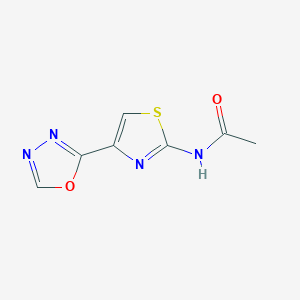

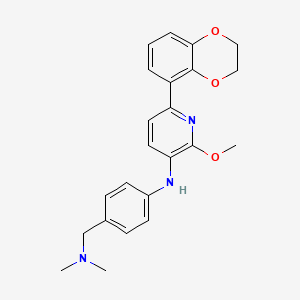

![N-(2-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2375548.png)

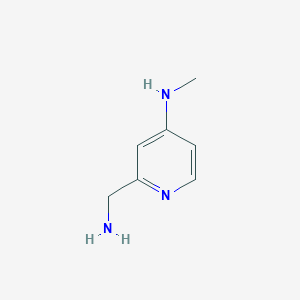

![N-[(3-Ethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2375555.png)

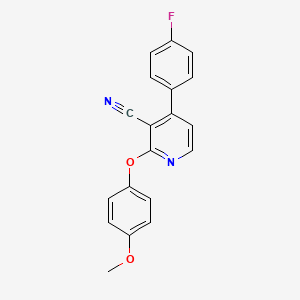

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2375558.png)

![Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro-](/img/structure/B2375563.png)